molecular formula C18H14F3N3O2S B609195 Mmv-390048 CAS No. 1314883-11-8

Mmv-390048

Número de catálogo B609195
Número CAS: 1314883-11-8
Peso molecular: 393.3842
Clave InChI: RTJQABCNNLMCJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MMV390048 is a novel antimalarial compound that belongs to the aminopyridine class . It was first designed and made in September 2010 . It has shown significant promise in in vitro experiments and was tested in animals in early 2011 . In combination with a partner drug, MMV390048 has the potential to become a new child-friendly treatment for uncomplicated malaria that could be given as one single dose .


Molecular Structure Analysis

The molecular formula of MMV390048 is C18H14F3N3O2S . Its average mass is 393.383 Da and its monoisotopic mass is 393.075867 Da .

Aplicaciones Científicas De Investigación

Treatment of Acute Uncomplicated Malaria

MMV-390048 has been evaluated in a phase IIa study for its efficacy, safety, tolerability, and pharmacokinetics in treating acute uncomplicated malaria . The study showed that a single 120-mg dose of MMV-390048 rapidly cleared asexual parasites and gametocytes in patients with Plasmodium vivax malaria .

Antimalarial Activity in Healthy Volunteers

The safety, tolerability, pharmacokinetics, and antimalarial activity of MMV-390048 were determined in healthy volunteers in three separate studies . The compound was generally well tolerated when administered as a single oral dose up to 120 mg, with rapid absorption and a long elimination half-life .

Chemoprotection

Experiments in monkeys revealed the ability of MMV-390048 to be used for full chemoprotection . This suggests that MMV-390048 could be used to prevent malaria.

Single-Dose Cure

MMV-390048 can completely cure animal models of malaria in a single dose . This suggests that MMV-390048 could become part of a single-dose cure in humans .

Treatment of Uncomplicated Malaria in Children

In combination with a partner drug, MMV-390048 has the potential to become a new child-friendly treatment for uncomplicated malaria . This treatment could be given as one single dose, completing the treatment in just one day instead of the current three days .

Inhibition of Plasmodium Phosphatidylinositol-4-Kinase

MMV-390048 is a novel antimalarial compound that inhibits Plasmodium phosphatidylinositol-4-kinase . This mechanism of action is different from that of current antimalarial drugs, suggesting that MMV-390048 could be effective against drug-resistant strains of malaria .

Mecanismo De Acción

Target of Action

MMV-390048 primarily targets the Plasmodium phosphatidylinositol 4-kinase (PI4K) . This kinase plays a crucial role in the life cycle of the Plasmodium parasite, which is responsible for malaria .

Mode of Action

MMV-390048 binds to the ATP binding site of Plasmodium PI4K falciparum and human kinases apart from human PIP4K2C, thus alleviating potential kinase-mediated safety concerns .

Biochemical Pathways

By inhibiting Plasmodium PI4K, MMV-390048 disrupts the biochemical pathways that the parasite relies on for survival and replication . The exact downstream effects of this disruption are still under investigation.

Pharmacokinetics

MMV-390048 is well-tolerated when administered as a single oral dose up to 120 mg, with rapid absorption and a long elimination half-life . Due to high pharmacokinetic variability with the initial formulation, a tablet formulation was developed to reduce intersubject pharmacokinetic variability .

Result of Action

MMV-390048 has shown efficacy against all Plasmodium life cycle stages, apart from late hypnozoites in the liver . It has demonstrated antimalarial activity in both in vitro and in vivo studies . Rapid recrudescence occurred in most subjects after treatment with 20 mg mmv-390048, a dose expected to be subtherapeutic .

Action Environment

The action, efficacy, and stability of MMV-390048 can be influenced by various environmental factors. For instance, the pharmacokinetic properties of the compound can vary significantly between individuals, potentially due to differences in metabolism

Safety and Hazards

MMV390048 was generally well tolerated when administered as a single oral dose up to 120 mg . Twelve adverse events were considered to be potentially related to MMV390048 in the first-in-human study but with no obvious correlation between these and MMV390048 dose or exposure . Mild adverse events, mainly headache and gastrointestinal symptoms, were reported .

Direcciones Futuras

MMV390048 is currently being tested in a phase 2a study in Ethiopian adults with acute, uncomplicated falciparum or vivax malaria monoinfection . The ability of MMV390048 to block all life cycle stages of the malaria parasite suggests that this compound should be further developed and may contribute to malaria control and eradication as part of a single-dose combination treatment .

Propiedades

IUPAC Name

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJQABCNNLMCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Methylsulfonyl)phenyl)-6'-(trifluoromethyl)-3,3'-bipyridine-2-amine

CAS RN

1314883-11-8
Record name MMV-390048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MMV-048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.